

Use of AZD-1305 as a research tool for studying arrhythmia

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AZD-1305: An Investigative Tool for Arrhythmia Research

Application Notes and Protocols

Introduction

AZD-1305 is an investigational drug candidate notable for its complex electrophysiological profile, acting as a combined ion channel blocker.[1][2][3] Initially developed for the management of atrial fibrillation and flutter, its clinical development was halted due to observations of proarrhythmic events, specifically Torsade de Pointes (TdP).[4] Despite its unsuitability for therapeutic use, the unique, multi-target mechanism of AZD-1305 makes it a valuable research tool for scientists and drug development professionals studying the fundamental mechanisms of cardiac arrhythmias.

This document provides detailed application notes and experimental protocols for the use of **AZD-1305** in a research setting. Its primary utility lies in its ability to modulate multiple ion channels, offering a unique pharmacological probe to investigate the interplay of different currents in both atrial and ventricular arrhythmogenesis.

Mechanism of Action

AZD-1305 exhibits a multi-ion channel blocking profile, with prominent effects on sodium, potassium, and calcium channels.[1][2] Its primary mechanism involves the blockade of the



rapid delayed rectifier potassium current (IKr), mediated by the hERG channel, which prolongs the action potential duration (APD) and increases the refractory period.[1]

In addition to its Class III antiarrhythmic activity, **AZD-1305** also demonstrates significant blockade of voltage-gated sodium channels (INa), particularly the late sodium current (INalate), and L-type calcium channels (ICa,L).[1][3] This combined blockade contributes to its atrial-selective properties, with a more pronounced effect on atrial myocytes compared to ventricular myocytes.[1][5][6] The inhibition of INa-late is thought to counteract some of the proarrhythmic potential associated with pure IKr blockade by stabilizing repolarization.[1][3]

Data Presentation

In Vitro Ion Channel Blocking Potency of AZD-1305

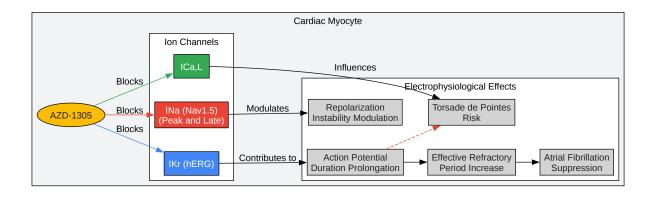
Ion Channel	Current	Species/Cell Line	IC50	Reference
hERG	lKr	CHO cells	Not explicitly stated, but potent blockade noted	[3]
hNav1.5	INa-peak	Dog ventricular myocytes	~66 μM (extrapolated)	[3]
-	INa-late	Dog ventricular myocytes	4.3 μΜ	[3]
L-type Calcium	ICa,L	Not explicitly stated	Concentration- dependent blockade	[2]

Electrophysiological Effects of AZD-1305 in Canine Models



Parameter	Tissue/Prepara tion	Concentration	Effect	Reference
Vmax	Atria	3 μΜ	-51 ± 10%	[5][6]
Vmax	Ventricles	3 μΜ	-31 ± 23%	[5][6]
Action Potential Duration	Atria and Ventricles	1 and 3 μM	Prolonged	[5]
Effective Refractory Period	Atria and Ventricles	1 and 3 μM	Increased	[5]
Diastolic Threshold of Excitation	Atria and Ventricles	1 and 3 μM	Increased	[5]
Conduction Time	Atria and Ventricles	1 and 3 μM	Increased	[5]

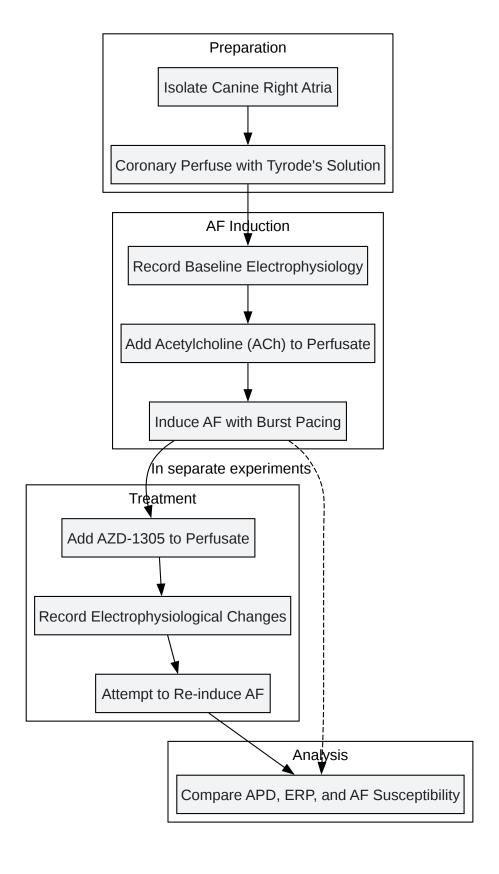
Mandatory Visualizations





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Caption: Mechanism of action of AZD-1305 on cardiac ion channels.





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Caption: Workflow for studying AZD-1305 in a canine atrial fibrillation model.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Isolated Canine Atrial/Ventricular Preparations

Objective: To characterize the effects of **AZD-1305** on action potential parameters in isolated, coronary-perfused canine cardiac tissue.

Materials:

- Canine heart tissue (right atria and left ventricular free wall)
- Tyrode's solution
- AZD-1305 stock solution
- Perfusion apparatus
- · Microelectrodes for intracellular recording
- Pacing electrodes
- · Data acquisition system

Methodology:

- Preparation Isolation: Isolate the right atrium and a portion of the left ventricular free wall from a canine heart.
- Perfusion: Cannulate the appropriate coronary arteries and perfuse the preparations with oxygenated Tyrode's solution.
- Equilibration: Allow the preparations to equilibrate in the tissue bath for 30-60 minutes until electrically stable.



- Pacing: Pace the preparations at a cycle length of 500 ms using bipolar rectangular pulses of
 2 ms duration and twice the diastolic threshold of excitation intensity.[5]
- Baseline Recording: Record baseline action potentials.
- Drug Application: Add AZD-1305 to the perfusate at desired concentrations (e.g., 1 μM and 3 μM).[5]
- Incubation: Allow at least 15 minutes for each concentration of AZD-1305 to act before data collection.[5]
- Data Acquisition: Record changes in action potential duration (APD), effective refractory period (ERP), maximum rate of rise of the action potential upstroke (Vmax), and diastolic threshold of excitation (DTE).[5]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effects of **AZD-1305** on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes.

Materials:

- Isolated canine atrial and ventricular myocytes
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass pipettes
- Intracellular and extracellular solutions specific for the current being studied
- AZD-1305 stock solution

Methodology:

• Cell Isolation: Isolate single myocytes from canine atrial and ventricular tissue using established enzymatic digestion protocols.



- Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to an appropriate resistance. Fill with the appropriate intracellular solution.
- Cell Culture: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
- Giga-seal Formation: Obtain a giga-ohm seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
- Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., trains of depolarizing pulses to measure use-dependent block of INa).[5]
- Baseline Current Recording: Record baseline currents.
- Drug Perfusion: Perfuse the cell with a solution containing AZD-1305 at various concentrations.
- Data Recording: Record the effects of AZD-1305 on the peak and late components of the ion current.
- Data Analysis: Analyze the concentration-dependent block to determine IC50 values.

Protocol 3: In Vitro Model of Acetylcholine-Mediated Atrial Fibrillation

Objective: To assess the efficacy of **AZD-1305** in preventing the induction and terminating persistent acetylcholine (ACh)-mediated atrial fibrillation (AF).

Materials:

- Isolated, coronary-perfused canine right atrial preparations
- Acetylcholine (ACh)
- AZD-1305



Pacing and recording equipment as in Protocol 1

Methodology: For Prevention of AF Induction:

- Prepare and equilibrate the atrial preparation as described in Protocol 1.
- Perfuse the preparation with a solution containing 3 μM AZD-1305.[5]
- After equilibration with AZD-1305, add ACh (0.5-1.0 μM) to the perfusate.[5]
- Attempt to induce AF using programmed electrical stimulation and rapid pacing.
- Record the incidence and duration of any induced atrial tachyarrhythmias.

For Termination of Persistent AF:

- Prepare and equilibrate the atrial preparation.
- Add ACh (0.5-1.0 μM) to the perfusate to induce persistent AF.[5]
- Once persistent AF is established, add AZD-1305 to the perfusate.
- Monitor for termination of AF and conversion to sinus rhythm.

Conclusion

AZD-1305 is a potent, multi-target ion channel blocker with atrial-predominant effects. While its clinical utility is limited by proarrhythmic risk, these same properties make it an excellent research tool for dissecting the complex interplay of ion currents in arrhythmia. The protocols and data presented here provide a framework for utilizing **AZD-1305** to investigate the electrophysiological mechanisms underlying atrial and ventricular arrhythmias. Researchers should remain mindful of its effects on repolarization and the potential for proarrhythmic events in their experimental models.

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